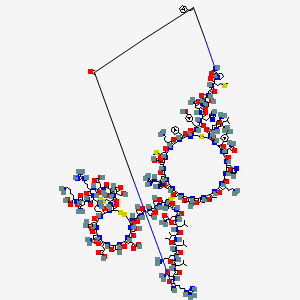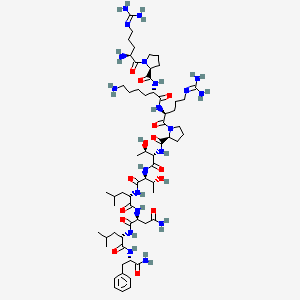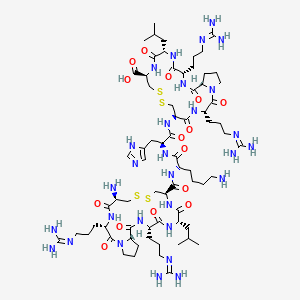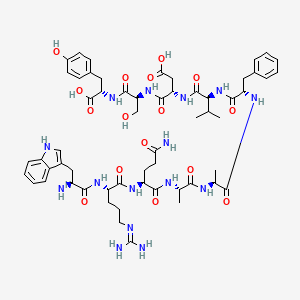
1206779-25-0
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the Chemical Abstracts Service (CAS) number 1206779-25-0 is known as β-Amyloid (22-40). This compound is a peptide fragment of β-Amyloid, which is a protein fragment associated with the development of Alzheimer’s disease. β-Amyloid (22-40) consists of amino acids 22 to 40 of the β-Amyloid protein and is often used in studies related to the structure and aggregation of β-Amyloid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
β-Amyloid (22-40) is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of β-Amyloid (22-40) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The process involves the same SPPS technique, with careful control of reaction conditions to ensure high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
β-Amyloid (22-40) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in aggregation reactions, forming fibrils and plaques characteristic of Alzheimer’s disease .
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Cleavage Reagents: Trifluoroacetic acid (TFA) for deprotecting and cleaving the peptide from the resin
Aggregation Conditions: Physiological conditions such as pH 7.4 and 37°C to mimic the human body environment.
Major Products
The major products formed from these reactions are the peptide fragments themselves, which can further aggregate to form β-Amyloid fibrils and plaques .
Aplicaciones Científicas De Investigación
β-Amyloid (22-40) is extensively used in scientific research, particularly in studies related to Alzheimer’s disease. Its applications include:
Chemistry: Studying the chemical properties and aggregation behavior of β-Amyloid peptides.
Biology: Investigating the role of β-Amyloid in neuronal signaling and cell toxicity.
Medicine: Developing therapeutic strategies to inhibit β-Amyloid aggregation and mitigate Alzheimer’s disease symptoms.
Industry: Producing β-Amyloid inhibitors for research and potential therapeutic use
Mecanismo De Acción
β-Amyloid (22-40) exerts its effects by aggregating into fibrils and plaques, which are toxic to neurons. The aggregation process involves the formation of β-sheets, which stack together to form insoluble fibrils. These fibrils disrupt cellular function and contribute to the neurodegenerative processes observed in Alzheimer’s disease .
Comparación Con Compuestos Similares
Similar Compounds
β-Amyloid (1-40): Another fragment of β-Amyloid, consisting of amino acids 1 to 40.
β-Amyloid (1-42): A longer fragment, consisting of amino acids 1 to 42, which is more prone to aggregation and is also implicated in Alzheimer’s disease
Uniqueness
β-Amyloid (22-40) is unique in its specific sequence and its use in studying the central region of the β-Amyloid protein. This fragment is particularly useful for understanding the aggregation behavior and toxicity of β-Amyloid peptides .
Propiedades
Número CAS |
1206779-25-0 |
|---|---|
Fórmula molecular |
C₇₈H₁₃₅N₂₁O₂₆S |
Peso molecular |
1815.10 |
Secuencia |
One Letter Code: EDVGSNKGAIIGLMVGGVV |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


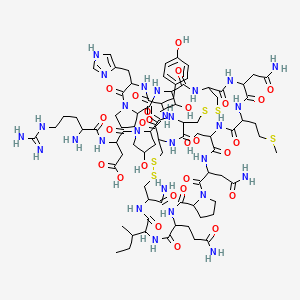
![(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-2-aminopropanoyl]amino]-10-(3-aminopropyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B612400.png)
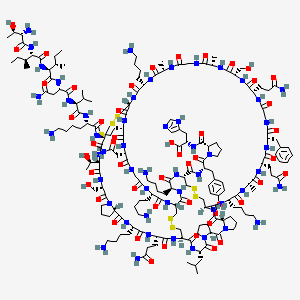
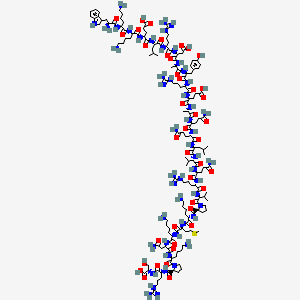
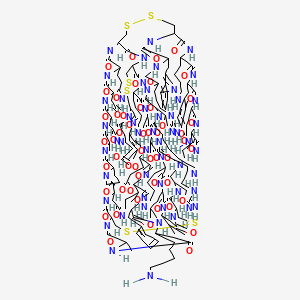
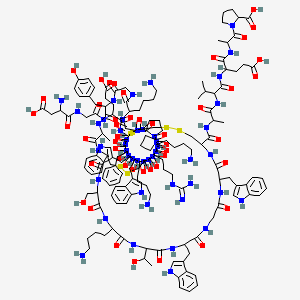
![(3S,6S,9R,16S,24S)-16-(2-Acetamidohexanoylamino)-6-[3-(diaminomethylideneamino)propyl]-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,15,18-hexaoxo-1,4,7,10,14,19-hexazacyclotetracosane-24-carboxamide](/img/structure/B612409.png)

